10-Hydroxydihydroperaksine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

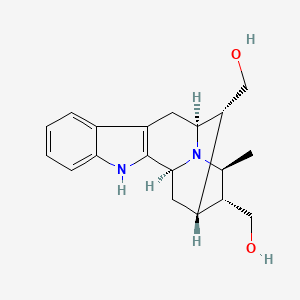

[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12-,14-,15+,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLXNPSLWYWTKM-KYGVLOPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@H]([C@@H]2CO)CC4=C3NC5=CC=CC=C45)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of 10-Hydroxydihydroperaksine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydihydroperaksine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid naturally occurring in plants of the Rauvolfia genus, notably isolated from hairy root cultures of Rauvolfia serpentina. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a representative experimental protocol for the isolation of related alkaloids. While specific quantitative biological data for this compound is not extensively available in public literature, this document presents data for structurally similar alkaloids to provide a contextual framework for its potential bioactivity.

Chemical Structure and Properties

This compound, also known by its synonym 10-Hydroxy-19(S),20(R)-dihydroperaksine, possesses a complex pentacyclic ring system characteristic of the sarpagine (B1680780) alkaloid family. The systematic IUPAC name for this compound is 13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol.[1] Its chemical identity is further defined by the CAS Number 451478-47-0.[1]

The molecular formula of this compound is C₁₉H₂₄N₂O₃, corresponding to a molecular weight of 328.4 g/mol .[1] The structure, confirmed through spectroscopic techniques, features a hydroxyl group at the C-10 position of the aromatic ring, which is a common site for substitution in this class of alkaloids and can significantly influence biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂O₃ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| IUPAC Name | 13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | [1] |

| CAS Number | 451478-47-0 | [1] |

| Canonical SMILES | CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO | [1] |

| Natural Source | Rauvolfia verticillata, Rauvolfia serpentina (hairy root culture) |

Spectroscopic Data

Representative Experimental Protocol: Isolation of Sarpagine-Type Alkaloids from Rauvolfia Hairy Root Culture

The following protocol is a representative example for the isolation and purification of sarpagine-type alkaloids from Rauvolfia species, based on methodologies reported for similar compounds.

3.1. Extraction

-

Lyophilized hairy root biomass is ground into a fine powder.

-

The powdered material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature.

-

The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

3.2. Acid-Base Partitioning

-

The crude extract is dissolved in 5% aqueous acetic acid.

-

The acidic solution is washed with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds.

-

The aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.

-

The basified solution is partitioned with dichloromethane (B109758) (CH₂Cl₂) to extract the alkaloid fraction.

-

The CH₂Cl₂ layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporated to dryness to yield the crude alkaloid mixture.

3.3. Chromatographic Purification

-

The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CH₂Cl₂ and MeOH.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.

-

Fractions containing compounds with similar Rf values are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure alkaloids.

Biological Activity of Related Sarpagine Alkaloids

While specific quantitative bioactivity data for this compound is scarce in the literature, numerous sarpagine-type alkaloids isolated from Rauvolfia species have been evaluated for their cytotoxic effects against various cancer cell lines. The data presented in Table 2 for related alkaloids provides a valuable reference for the potential therapeutic applications of this class of compounds.

Table 2: Cytotoxic Activity of Representative Sarpagine-Type Alkaloids from Rauvolfia

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ajmaline | HL-60 (Human promyelocytic leukemia) | 25.3 | |

| A-549 (Human lung carcinoma) | > 50 | ||

| Vellosimine | K562 (Human chronic myelogenous leukemia) | 18.7 | |

| SGC-7901 (Human gastric adenocarcinoma) | 23.4 | ||

| Sandwicine | HeLa (Human cervical cancer) | 35.6 | |

| MCF-7 (Human breast adenocarcinoma) | > 50 |

Note: The data in this table is illustrative for structurally related compounds and does not represent the activity of this compound.

Conclusion

This compound is a structurally interesting sarpagine-type alkaloid with potential for further investigation. This guide provides the foundational chemical knowledge and a framework for its isolation. The provided data on related compounds suggests that the sarpagine scaffold is a promising starting point for the development of new therapeutic agents. Further research is warranted to elucidate the specific biological activities and pharmacological profile of this compound.

References

An In-depth Technical Guide to 10-Hydroxydihydroperaksine: Discovery and Origin

This technical guide provides a comprehensive overview of the discovery, origin, and preliminary biological insights into the sarpagine (B1680780) alkaloid, 10-Hydroxydihydroperaksine. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Origin

Discovery: this compound was first reported in a 2002 study by Sheludko and colleagues, published in the Journal of Natural Products.[1] This research detailed the isolation and structural elucidation of three new monoterpenoid indole (B1671886) alkaloids from a hairy root culture of Rauvolfia serpentina, with this compound being one of the novel compounds.[1] The structure of the molecule was determined using 1D and 2D Nuclear Magnetic Resonance (NMR) analyses.[1]

Natural Source: The primary natural source of this compound is the plant Rauvolfia serpentina (Indian snakeroot), a member of the Apocynaceae family.[1][2] Specifically, it was isolated from genetically transformed "hairy root" cultures of this plant.[1][3] While its presence is confirmed in R. serpentina, it is also listed as being found in the herbs of Rauvolfia verticillata.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₉H₂₄N₂O₃ |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 451478-47-0 |

| Appearance | Powder |

| Purity | >98% |

| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine |

Experimental Protocols

While the complete, detailed experimental protocol for the initial isolation of this compound requires access to the full text of the original discovery paper, a generalized workflow can be described based on standard phytochemical and analytical techniques for alkaloid extraction and purification.

Generalized Experimental Workflow for Isolation and Purification:

Methodology:

-

Extraction: Lyophilized and powdered hairy root biomass of Rauvolfia serpentina is subjected to extraction with a polar solvent, typically methanol, to isolate the crude alkaloid mixture.

-

Purification: The crude extract undergoes a series of chromatographic separations. A common technique for alkaloid purification is column chromatography using Sephadex LH-20, followed by preparative thin-layer chromatography (pTLC) to isolate individual compounds.

-

Structural Elucidation: The purified compound's structure is then determined using a combination of spectroscopic methods, including 1D and 2D NMR spectroscopy and mass spectrometry, to establish its molecular formula and connectivity.

Biological Activity and Signaling Pathways

As of the date of this guide, no specific studies detailing the biological activity or signaling pathways of this compound have been published. However, research on related sarpagine alkaloids provides insights into the potential pharmacological properties of this class of compounds.

Antiproliferative Activity of Related Sarpagine Alkaloids:

A study on macroline-sarpagine bisindole alkaloids isolated from Alstonia penangiana demonstrated significant in vitro growth inhibitory activity against a panel of human cancer cell lines. The IC₅₀ values for six of these related compounds are summarized in Table 2.

| Compound | KB | KB-VCR | PC-3 | LNCaP | MCF7 | MDA-MB-231 | HT-29 | HCT 116 | A549 |

| Angustilongine E | 1.2 | 1.5 | 2.3 | 2.1 | 1.8 | 2.5 | 1.7 | 1.9 | 2.0 |

| Angustilongine F | 0.9 | 1.1 | 1.8 | 1.6 | 1.3 | 1.9 | 1.2 | 1.4 | 1.5 |

| Angustilongine G | 2.5 | 3.1 | 4.2 | 3.8 | 3.0 | 4.5 | 2.8 | 3.2 | 3.5 |

| Angustilongine H | 0.5 | 0.7 | 1.1 | 0.9 | 0.8 | 1.2 | 0.7 | 0.8 | 0.9 |

| Angustilongine I | 3.1 | 4.0 | 5.2 | 4.8 | 3.9 | 5.5 | 3.7 | 4.1 | 4.3 |

| Angustilongine J | 0.02 | 0.03 | 0.05 | 0.04 | 0.03 | 0.06 | 0.02 | 0.03 | 0.04 |

Data presented as IC₅₀ values in µM.

Hypothetical Signaling Pathway:

Based on the observed antiproliferative effects of related sarpagine alkaloids, a hypothetical signaling pathway can be proposed. Many natural product-derived anticancer agents exert their effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades. A plausible mechanism of action for this compound, if it possesses similar activity, could involve the intrinsic apoptotic pathway.

Disclaimer: This proposed signaling pathway is purely hypothetical and based on the general mechanisms of action of other antiproliferative natural products. Further research is required to elucidate the actual biological activity and molecular targets of this compound.

Future Directions

The discovery of this compound opens up several avenues for future research. Key areas of investigation should include:

-

Total Synthesis: Development of a robust and efficient total synthesis of this compound to provide a scalable source for further studies.

-

Pharmacological Screening: Comprehensive screening of the compound for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and neuropharmacological effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to identify key structural features responsible for its biological activity.

This in-depth guide provides a foundational understanding of this compound. As a novel natural product, it holds potential for further scientific exploration and may serve as a lead compound in future drug discovery efforts.

References

The Enigmatic Alkaloid: A Technical Guide to 10-Hydroxydihydroperaksine in Rauvolfia verticillata

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence, biosynthesis, and analytical methodologies pertaining to 10-hydroxydihydroperaksine (B1631173), a lesser-known sarpagine-type indole (B1671886) alkaloid with potential pharmacological significance. While this compound has been identified within the Rauvolfia genus, its presence and concentration in Rauvolfia verticillata remain a subject of ongoing research. This document provides a comprehensive overview based on existing literature for related compounds within the same species and genus, offering a foundational resource for researchers seeking to explore this natural product further.

Quantitative Landscape of Indole Alkaloids in Rauvolfia verticillata

Direct quantitative analysis of this compound in Rauvolfia verticillata has not been extensively reported in peer-reviewed literature. However, to provide a relevant context for researchers, the following table summarizes the concentrations of other major indole alkaloids, including the related sarpagine (B1680780), that have been quantified in the roots of Rauvolfia verticillata. This data is crucial for understanding the general alkaloidal profile of the plant and for developing appropriate extraction and analytical strategies.

| Alkaloid | Concentration (mg/g dry weight) | Analytical Method |

| Sarpagine | 0.0337 | HPLC-UV[1][2][3][4][5] |

| Yohimbine | 0.2126 | HPLC-UV[1][2][3][4][5] |

| Ajmaline (B190527) | 0.0883 | HPLC-UV[1][2][3][4][5] |

| Ajmalicine | 0.3021 | HPLC-UV[1][2][3][4][5] |

| Reserpine | 0.1235 | HPLC-UV[1][2][3][4][5] |

Putative Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general pathway of sarpagine and ajmaline-type indole alkaloids.[6][7] The pathway originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to monoterpenoid indole alkaloids. While the precise enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be constructed based on known transformations in Rauvolfia species.

Experimental Protocols

The following section details a comprehensive, multi-stage experimental protocol for the extraction, isolation, and characterization of this compound from Rauvolfia verticillata, adapted from established methods for indole alkaloids from this genus.[8][9][10]

Extraction of Total Alkaloids

-

Plant Material Preparation : Collect fresh leaves and twigs of Rauvolfia verticillata. Air-dry the plant material in the shade and grind it into a coarse powder.

-

Maceration : Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) (3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration : Filter the methanolic extracts and combine them. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning :

-

Suspend the crude extract in 2% aqueous hydrochloric acid (HCl).

-

Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

Extract the alkaline solution with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) (3 x 2 L).

-

Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the organic extract in vacuo to yield the total crude alkaloid fraction.

-

Isolation and Purification

-

Column Chromatography (Silica Gel) :

-

Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the alkaloids into several fractions based on polarity.

-

-

Preparative Thin-Layer Chromatography (pTLC) :

-

Further purify the fractions containing sarpagine-type alkaloids using pTLC with a suitable solvent system (e.g., chloroform:methanol:ammonia, 95:5:0.1).

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Perform final purification of the isolated compounds using semi-preparative or preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).

-

Structural Elucidation

-

Mass Spectrometry (MS) : Determine the molecular weight and elemental composition of the purified compound using high-resolution electrospray ionization mass spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the chemical structure and stereochemistry of the molecule.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy : Obtain UV and IR spectra to identify the chromophores and functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the isolation and identification of this compound.

This guide provides a foundational framework for the investigation of this compound in Rauvolfia verticillata. Further research is warranted to quantify its presence in this species and to fully elucidate its biosynthetic pathway and pharmacological properties.

References

- 1. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of 10-Hydroxydihydroperaksine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Rauvolfia serpentina.[1] This class of alkaloids is of significant interest to the pharmaceutical industry due to their diverse biological activities. While the total synthesis of related sarpagan and ajmaline (B190527) alkaloids has been achieved, the complete biosynthetic pathway of many, including this compound, remains to be fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of ajmaline and sarpagine (B1680780) alkaloid biosynthesis in Rauvolfia species. The guide details the key enzymatic steps, proposes the enzymes involved, and provides experimental protocols for their investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal MIA precursor, strictosidine, which is formed from the condensation of tryptamine (B22526) and secologanin. The pathway then diverges through a series of complex enzymatic reactions, including cyclizations, reductions, and hydroxylations, to yield the final product. The proposed pathway is depicted below, followed by a detailed description of each key step.

dot digraph "Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydrogeissoschizine [label="Dehydrogeissoschizine", fillcolor="#FBBC05", fontcolor="#202124"]; Geissoschizine [label="Geissoschizine", fillcolor="#FBBC05", fontcolor="#202124"]; Polyneuridine_aldehyde [label="Polyneuridine aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Epi_vellosimine [label="16-epi-Vellosimine", fillcolor="#FBBC05", fontcolor="#202124"]; Vinorine (B1233521) [label="Vinorine", fillcolor="#FBBC05", fontcolor="#202124"]; Vomilenine (B1248388) [label="Vomilenine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perakine [label="Perakine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raucaffrinoline [label="Raucaffrinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydroperaksine (B1209952) [label="Dihydroperaksine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxydihydroperaksine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tryptamine -> Strictosidine [label="Strictosidine\nSynthase (STR)"]; Secologanin -> Strictosidine; Strictosidine -> Dehydrogeissoschizine [label="Strictosidine\nβ-Glucosidase (SGD)"]; Dehydrogeissoschizine -> Geissoschizine [label="Geissoschizine\nSynthase (GS)"]; Geissoschizine -> Polyneuridine_aldehyde [label="Sarpagan Bridge\nEnzyme (SBE)"]; Polyneuridine_aldehyde -> Epi_vellosimine [label="Polyneuridine Aldehyde\nEsterase (PNAE)"]; Epi_vellosimine -> Vinorine [label="Vinorine\nSynthase (VS)"]; Vinorine -> Vomilenine [label="Vinorine\nHydroxylase (VH)"]; Vomilenine -> Perakine [label="Vinorine\nHydroxylase (VH)\n(isomerization)"]; Perakine -> Raucaffrinoline [label="Perakine\nReductase (PR)"]; Raucaffrinoline -> Dihydroperaksine [label="Putative\nReductase"]; Dihydroperaksine -> Hydroxydihydroperaksine [label="Putative C-10\nHydroxylase (CYP450)"]; } dot Figure 1. Proposed biosynthetic pathway of this compound.

Step 1: Formation of Strictosidine

The biosynthesis of all monoterpenoid indole alkaloids begins with the Pictet-Spengler condensation of tryptamine and the monoterpenoid secologanin, catalyzed by the enzyme Strictosidine Synthase (STR) , to form strictosidine.[2] This reaction is a pivotal entry point into the vast array of MIA structures.

Step 2: Conversion of Strictosidine to Geissoschizine

Strictosidine is deglycosylated by Strictosidine β-Glucosidase (SGD) to an unstable aglycone, which is then converted to dehydrogeissoschizine. Subsequently, Geissoschizine Synthase (GS) , a medium-chain dehydrogenase/reductase, reduces dehydrogeissoschizine to form the key intermediate, geissoschizine.

Step 3: Formation of the Sarpagan Skeleton

Geissoschizine undergoes an oxidative cyclization catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase, to form polyneuridine (B1254981) aldehyde.[3] This step establishes the characteristic sarpagan bridge.

Step 4: Pathway to Vinorine

Polyneuridine aldehyde is then converted to 16-epi-vellosimine by Polyneuridine Aldehyde Esterase (PNAE) . Following this, Vinorine Synthase (VS) , an acetyl-CoA dependent acyltransferase, catalyzes the formation of vinorine.

Step 5: The Bifurcation Point: Vomilenine and Perakine

A key enzyme in the pathway to ajmaline and related alkaloids is Vinorine Hydroxylase (VH) , a cytochrome P450 enzyme.[4] VH hydroxylates vinorine to produce vomilenine. Interestingly, VH also exhibits a dual catalytic activity, catalyzing the non-oxidative isomerization of vomilenine to perakine, thus creating a crucial branch point in the pathway.[5]

Step 6: Reduction to Raucaffrinoline

Perakine, an aldehyde, is then reduced to its corresponding alcohol, raucaffrinoline. This NADPH-dependent reduction is catalyzed by Perakine Reductase (PR) , a member of the aldo-keto reductase (AKR) superfamily.[6]

Step 7: Putative Reduction to Dihydroperaksine

The conversion of raucaffrinoline to dihydroperaksine involves the reduction of the exocyclic double bond of the ethylidene side chain. The specific enzyme responsible for this step has not yet been characterized, but it is hypothesized to be an NADP(H)-dependent reductase .

Step 8: Final Hydroxylation to this compound

The final step in the proposed pathway is the hydroxylation of the indole ring at the C-10 position of dihydroperaksine to yield this compound. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP450) . While the specific enzyme has not been identified, C-10 hydroxylation of indole alkaloids by CYP450s has been observed in other plant species.[7]

Quantitative Data

Currently, there is a lack of comprehensive quantitative data, such as enzyme kinetic parameters (Km, kcat, Vmax), for all the enzymes in the proposed biosynthetic pathway of this compound. However, some kinetic data is available for the initial enzyme, Strictosidine Synthase from Rauvolfia serpentina.

| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Reference |

| Strictosidine Synthase (STR) | Tryptamine | 6 | 78 | [8] |

| Secologanin | 88 | [8] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying the enzymes of the proposed pathway for in vitro characterization.

dot digraph "Enzyme Expression and Purification Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Gene_Cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transformation into\nE. coli", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture and\nInduction of Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Affinity Chromatography\n(e.g., Ni-NTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="SDS-PAGE and\nWestern Blot", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Enzyme Activity Assays and\nKinetic Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Gene_Cloning -> Transformation; Transformation -> Cell_Culture; Cell_Culture -> Cell_Lysis; Cell_Lysis -> Purification; Purification -> Analysis; Purification -> Characterization; } dot Figure 2. General workflow for heterologous expression and purification.

1. Gene Identification and Cloning:

-

Putative genes for the uncharacterized reductase and C-10 hydroxylase can be identified through transcriptome analysis of Rauvolfia serpentina, looking for homologs of known alkaloid biosynthetic enzymes.

-

The identified open reading frames are then cloned into a suitable expression vector (e.g., pET vectors for E. coli) with an affinity tag (e.g., His-tag) for purification.

2. Heterologous Expression:

-

The expression vector is transformed into a suitable host, typically E. coli BL21(DE3).

-

A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

3. Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation.

-

The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

-

The tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assays

1. Perakine Reductase (PR) Assay:

-

Reaction Mixture: 50 mM Tris-HCl buffer (pH 7.5), 1 mM NADPH, 100 µM perakine, and the purified PR enzyme.

-

Procedure: The reaction is initiated by the addition of the enzyme and incubated at 30°C. Aliquots are taken at different time points and the reaction is stopped by the addition of an equal volume of methanol.

-

Analysis: The formation of raucaffrinoline is monitored by HPLC or LC-MS analysis.

2. Putative Reductase Assay (Raucaffrinoline to Dihydroperaksine):

-

Reaction Mixture: 50 mM phosphate (B84403) buffer (pH 7.0), 1 mM NADPH or NADH, 100 µM raucaffrinoline, and the purified putative reductase enzyme.

-

Procedure: Similar to the PR assay, the reaction is initiated with the enzyme and incubated at 30°C.

-

Analysis: The formation of dihydroperaksine is monitored by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard if available.

3. Putative C-10 Hydroxylase (CYP450) Assay:

-

Reaction Mixture: 50 mM phosphate buffer (pH 7.4), 1 mM NADPH, a source of cytochrome P450 reductase (if the P450 is expressed without its redox partner), 100 µM dihydroperaksine, and the purified putative C-10 hydroxylase. For membrane-bound P450s expressed in microsomes, the reaction can be performed directly with the microsomal fraction.

-

Procedure: The reaction is initiated by the addition of NADPH and incubated at 30°C with shaking.

-

Analysis: The formation of this compound is monitored by HPLC or LC-MS.

Protocol 3: Enzyme Kinetics Analysis

1. Determination of Km and Vmax:

-

Enzyme assays are performed as described above, but with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

-

The initial reaction velocities (v0) are measured for each substrate concentration.

-

The data is then plotted as v0 versus substrate concentration [S].

-

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.

Conclusion

This technical guide provides a detailed putative biosynthetic pathway for this compound, based on the well-characterized biosynthesis of related indole alkaloids in Rauvolfia. While several key enzymes in the early stages of the pathway are known, the specific reductase and C-10 hydroxylase responsible for the final steps remain to be identified and characterized. The experimental protocols outlined in this guide provide a framework for researchers to investigate these missing enzymatic steps, determine their kinetic properties, and ultimately complete the elucidation of this important biosynthetic pathway. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of this and other valuable alkaloids for pharmaceutical applications.

References

- 1. Rauvolfia serpentina - Wikipedia [en.wikipedia.org]

- 2. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

10-Hydroxydihydroperaksine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid isolated from the plant Rauvolfia verticillata. This technical guide provides a summary of its known chemical properties. It is important to note that, at present, detailed experimental data, including specific biological activities, comprehensive experimental protocols, and defined signaling pathways for this compound, are not extensively documented in publicly available scientific literature. This guide, therefore, also presents generalized experimental methodologies and hypothetical signaling pathways based on the broader class of indole alkaloids to provide a contextual framework for future research.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 451478-47-0 | [1][2][3][4][5] |

| Molecular Weight | 328.4 g/mol | [1][2][5] |

| Molecular Formula | C₁₉H₂₄N₂O₃ | [1][2] |

| Compound Type | Alkaloid | [1] |

| Natural Source | Rauvolfia verticillata | [1] |

| Physical Description | Powder | [1] |

| Purity | ≥98% (as commercially available) | [1][5] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

Due to the limited specific research on this compound, detailed experimental protocols for this compound are not available. However, the following section outlines a generalized workflow for the isolation and preliminary screening of alkaloids from a plant source like Rauvolfia verticillata, which would be a prerequisite for any specific experimental study.

General Methodology for Isolation and Phytochemical Screening of Alkaloids

A common approach to isolate and identify alkaloids from plant material involves several key stages, from extraction to preliminary characterization.

1. Extraction of Crude Alkaloids:

-

Sample Preparation: The plant material (e.g., roots, leaves) is dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is then subjected to extraction with a suitable solvent, often starting with a non-polar solvent to remove fats and waxes, followed by an acidified polar solvent (e.g., methanol (B129727) or ethanol (B145695) with a small amount of acetic or hydrochloric acid) to extract the alkaloids in their salt form.

-

Acid-Base Partitioning: The resulting extract is then partitioned between an acidic aqueous layer and an organic solvent to purify the crude alkaloid fraction.

2. Preliminary Phytochemical Screening:

-

Qualitative Tests: The crude extract can be subjected to a battery of qualitative tests to confirm the presence of alkaloids.[6][7] Common reagent tests include:

-

Mayer's Test: Addition of Mayer's reagent (potassium mercuric iodide solution) results in a cream-colored precipitate in the presence of alkaloids.

-

Dragendorff's Test: Dragendorff's reagent (solution of potassium bismuth iodide) gives a reddish-brown precipitate with alkaloids.

-

Wagner's Test: Wagner's reagent (iodine in potassium iodide solution) produces a reddish-brown precipitate.[6]

-

3. Chromatographic Separation and Purification:

-

Techniques: The crude alkaloid mixture is then separated into individual compounds using chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[3][5][8]

4. Structural Elucidation:

-

Spectroscopic Methods: The structure of the purified compounds is determined using spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and infrared (IR) spectroscopy.

Mandatory Visualization

Experimental Workflow for Natural Product Isolation

The following diagram illustrates a generalized workflow for the isolation of an alkaloid like this compound from its natural source.

Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are unknown, many indole alkaloids have been shown to interact with various cellular signaling cascades, including the MAP Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[9][10] The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for indole alkaloids.

Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for this compound. It serves as a conceptual model for potential research directions.

Conclusion and Future Directions

This compound is a defined chemical entity with known physical properties. However, a significant gap exists in the scientific literature regarding its biological function and mechanism of action. Future research should focus on:

-

Pharmacological Screening: Evaluating the bioactivity of this compound in various in vitro and in vivo models to identify potential therapeutic effects.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound.

-

Toxicological Profiling: Assessing the safety and toxicity profile of this compound.

The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to design and execute studies that will elucidate the therapeutic potential of this and other novel alkaloids.

References

- 1. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Phytochemical screening | PPTX [slideshare.net]

- 8. Preliminary Phytochemical Screening, Quantitative Analysis of Alkaloids, and Antioxidant Activity of Crude Plant Extracts from Ephedra intermedia Indigenous to Balochistan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 10-Hydroxydihydroperaksine: A Call for Targeted Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydihydroperaksine is a natural indole (B1671886) alkaloid isolated from Rauvolfia verticillata, a plant genus with a rich history in traditional medicine and the source of several clinically significant pharmaceuticals. Despite its defined chemical structure, the therapeutic potential of this compound remains largely unexplored. To date, there is a notable absence of published scientific literature detailing its specific biological targets, mechanism of action, and pharmacological profile. This technical guide serves to highlight the current knowledge gap and to propose a strategic research path forward. By contextualizing this compound within the broader family of pharmacologically active Rauvolfia alkaloids, we aim to stimulate and guide future investigations into this promising, yet uncharacterized, natural compound.

Introduction: The Promise of a Novel Indole Alkaloid

This compound is a structurally identified alkaloid originating from the medicinal plant Rauvolfia verticillata[]. This plant belongs to a genus renowned for its production of a diverse array of bioactive indole alkaloids, many of which have been developed into important therapeutic agents[2][3]. The established pharmacological significance of compounds from Rauvolfia species provides a strong rationale for the investigation of its lesser-known constituents, such as this compound.

While its chemical properties have been documented, its biological activities and potential therapeutic applications are yet to be determined. This whitepaper synthesizes the limited available information and, more importantly, outlines a proposed workflow for the systematic evaluation of this compound to unlock its therapeutic potential.

Current State of Knowledge: A Blank Canvas for Discovery

A comprehensive review of scientific databases and patent literature reveals a significant lack of pharmacological data for this compound. The compound is primarily available as a reference standard from chemical suppliers, with its intended use cited for "Signaling Inhibitors, Biological activities or Pharmacological activities" in a general sense, without specific data to support any particular application[4].

The available data for this compound is summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 451478-47-0 | [] |

| Molecular Formula | C19H24N2O3 | [] |

| Molecular Weight | 328.4 g/mol | [] |

| Compound Type | Alkaloid | [] |

| Natural Source | The herbs of Rauvolfia verticillata | [] |

| Purity | >98% (as a commercial standard) | [] |

| Appearance | Powder | [] |

Contextualizing Potential: Learning from the Rauvolfia Genus

The therapeutic potential of this compound can be inferred from the well-documented activities of other alkaloids isolated from Rauvolfia verticillata and related species. These compounds have demonstrated a range of effects, particularly on the cardiovascular and central nervous systems.

Table 2: Selected Bioactive Alkaloids from Rauvolfia Species and Their Known Therapeutic Applications

| Alkaloid | Known Therapeutic Target(s)/Mechanism of Action | Established Therapeutic Use(s) |

| Reserpine | Vesicular monoamine transporter 2 (VMAT2) inhibitor | Antihypertensive, Antipsychotic[2][3] |

| Ajmaline | Sodium channel blocker | Antiarrhythmic (Class Ia)[2][3] |

| Yohimbine | Alpha-2 adrenergic receptor antagonist | Formerly used for erectile dysfunction and as an aphrodisiac[2][3] |

| Ajmalicine | Alpha-1 adrenergic receptor antagonist | Vasodilator, Antihypertensive[6] |

| Serpentine | Antihistaminic activity | Used in the treatment of snakebites[2][3] |

The diverse mechanisms of action exhibited by these related alkaloids underscore the likelihood that this compound may also interact with specific biological targets of therapeutic relevance.

Proposed Research Workflow for Pharmacological Characterization

To systematically investigate the therapeutic potential of this compound, a structured, multi-stage research program is proposed. The following workflow outlines the key experimental phases, from initial screening to target validation.

Caption: A proposed workflow for the pharmacological characterization of this compound.

Detailed Methodologies for Key Experiments

The successful execution of the proposed workflow requires rigorous experimental protocols. Below are detailed methodologies for pivotal experiments in the initial phases of investigation.

Cell Viability and Cytotoxicity Assays (Experimental Protocol)

-

Objective: To determine the effect of this compound on the viability of various human cell lines (e.g., cancer cell lines such as MCF-7, A549, and a non-cancerous control line like HEK293).

-

Methodology:

-

Cell Culture: Cells will be cultured in appropriate media and conditions until they reach 80% confluency.

-

Seeding: Cells will be seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Treatment: A stock solution of this compound in DMSO will be serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Incubation: Cells will be treated with the compound dilutions and incubated for 48-72 hours.

-

Viability Assessment: Cell viability will be assessed using an MTS or MTT assay. The absorbance will be read using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control (DMSO). The IC50 value (the concentration at which 50% of cell growth is inhibited) will be determined using non-linear regression analysis.

-

Receptor Binding Assays (Experimental Protocol)

-

Objective: To screen this compound for binding affinity against a panel of receptors commonly targeted by indole alkaloids (e.g., adrenergic, serotonergic, dopaminergic receptors).

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor will be prepared from cultured cells or animal tissues.

-

Radioligand Binding: A known radiolabeled ligand for the target receptor will be used.

-

Competitive Binding: A fixed concentration of the radioligand and cell membranes will be incubated with varying concentrations of this compound.

-

Incubation and Separation: The reaction mixture will be incubated to reach equilibrium. Bound and free radioligand will be separated by rapid filtration.

-

Quantification: The amount of bound radioactivity will be measured using a scintillation counter.

-

Data Analysis: The Ki (inhibition constant) will be calculated from the IC50 value (concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

This compound represents an untapped resource within the pharmacologically rich genus of Rauvolfia. While currently uncharacterized, its structural relation to a class of potent therapeutic agents strongly suggests a high potential for biological activity. The lack of existing data presents a unique opportunity for novel discovery in the field of natural product drug development.

We strongly encourage the scientific community to undertake the systematic investigation of this compound. The proposed research workflow provides a clear and logical framework for elucidating its mechanism of action, identifying its therapeutic targets, and ultimately determining its potential for development into a novel therapeutic agent. The exploration of this compound could lead to new treatments for a range of diseases, continuing the legacy of the remarkable Rauvolfia alkaloids.

References

A Proposed Framework for the Preliminary In-Vitro Bioactivity Screening of 10-Hydroxydihydroperaksine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound found in the herbs of Rauvolfia verticillata[][2]. As a member of the alkaloid chemical family, it holds potential for various pharmacological activities[]. To date, the specific in-vitro bioactivity of this compound has not been extensively reported in publicly available literature. This technical guide, therefore, presents a proposed framework for a preliminary in-vitro bioactivity screening of this compound. The methodologies and workflows detailed herein are based on established and widely accepted protocols for the initial assessment of novel chemical entities in drug discovery. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for evaluating the potential cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties of this compound.

Proposed In-Vitro Bioactivity Screening Assays

A systematic preliminary screening of this compound's bioactivity should encompass an evaluation of its cytotoxicity, antioxidant capacity, anti-inflammatory potential, and antimicrobial effects.

Cytotoxicity Assays

Assessing the cytotoxic potential of this compound is a critical first step to determine its therapeutic window. A common approach involves testing the compound across a range of concentrations on different human cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Add the different concentrations to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | |

| 48 | ||

| 72 | ||

| HepG2 | 24 | |

| 48 | ||

| 72 | ||

| HEK293 | 24 | |

| 48 | ||

| 72 |

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine antioxidant activity.[4][5]

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) to 100 µL of the DPPH solution. Use ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Data Presentation: Antioxidant Activity of this compound

| Assay | Concentration (µg/mL) | % Radical Scavenging Activity | IC50 (µg/mL) |

| DPPH | 10 | ||

| 25 | |||

| 50 | |||

| 100 | |||

| 200 | |||

| ABTS | 10 | ||

| 25 | |||

| 50 | |||

| 100 | |||

| 200 |

Signaling Pathway: DPPH Radical Scavenging Mechanism

Caption: General mechanism of DPPH radical scavenging by an antioxidant compound.

Anti-inflammatory Assays

The anti-inflammatory properties of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in immune cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity of this compound

| Assay | Concentration (µM) | % Inhibition | IC50 (µM) |

| NO Inhibition | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| TNF-α Inhibition | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| IL-6 Inhibition | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

Signaling Pathway: Hypothetical Inhibition of NF-κB Pathway

Caption: A hypothetical mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Antimicrobial Assays

The antimicrobial activity of this compound can be determined against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microplate containing appropriate growth broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative Bacteria | |

| Staphylococcus aureus | Gram-positive Bacteria | |

| Candida albicans | Fungus |

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

10-Hydroxydihydroperaksine: A Technical Guide on a Sarpagine Indole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydihydroperaksine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid that has been isolated from hairy root cultures of Rauvolfia serpentina. As a member of the extensive sarpagine (B1680780) family, which is known for a wide range of biological activities, this compound holds potential for further pharmacological investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, isolation, and structural elucidation. It also explores its relationship with other significant indole alkaloids and outlines its putative biosynthetic pathway. While specific quantitative pharmacological data for this compound is not yet available in the public domain, this document serves as a foundational resource for future research and drug discovery efforts centered on this and related natural products.

Introduction

Indole alkaloids are a large and structurally diverse class of natural products that have been a rich source of pharmacologically active compounds. Among these, the sarpagine-type alkaloids, isolated predominantly from the Apocynaceae family, have garnered significant attention due to their complex molecular architectures and notable biological activities. This compound, a hydroxylated derivative of dihydroperaksine (B1209952), belongs to this intriguing class of molecules. First identified in hairy root cultures of Rauvolfia serpentina, its discovery has contributed to the understanding of the biosynthetic diversity within this plant species.

This document aims to consolidate the available technical information on this compound, providing a detailed account of its chemical characteristics, a protocol for its isolation and structural determination, and a comparative analysis with other related indole alkaloids. Furthermore, a putative biosynthetic pathway is proposed, offering insights into its formation within the plant.

Chemical and Physical Properties

This compound is characterized by the core sarpagine skeleton, a pentacyclic ring system. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂O₃ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine | [1] |

| Natural Source | Rauvolfia serpentina (hairy root culture), Rauvolfia verticillata (herbs) | [1][2] |

| Appearance | Powder | [1] |

Relation to Other Indole Alkaloids

This compound is a member of the sarpagine family of indole alkaloids, which are biogenetically related to other important classes such as the ajmaline (B190527) and macroline (B1247295) alkaloids.[3] These alkaloids share a common biosynthetic precursor, strictosidine, and are characterized by a rigid cage-like structure.[4] The structural diversity within the sarpagine family arises from various substitutions and modifications of the core skeleton.

Below is a comparative table of this compound and other selected sarpagine-type alkaloids.

| Alkaloid | Molecular Formula | Key Structural Features | Reported Biological Activity |

| This compound | C₁₉H₂₄N₂O₃ | Hydroxyl group at C-10, dihydroperaksine core | Not reported in the literature. |

| Sarpagine | C₁₉H₂₂N₂O₂ | The parent compound of the sarpagine alkaloid family. | Varied biological activities reported for derivatives. |

| Ajmaline | C₂₀H₂₆N₂O₂ | Structurally related to sarpagine, used as an antiarrhythmic agent. | Class Ia antiarrhythmic agent.[3] |

| N(4)-Methyltalpinine | C₂₁H₂₄N₂O₃ | A sarpagine/macroline alkaloid. | NF-κB inhibitor. |

| Vellosimine | C₁₉H₂₀N₂O | A sarpagine-type alkaloid. | Precursor in the biosynthesis of other alkaloids. |

Experimental Protocols

Isolation of this compound from Rauvolfia serpentina Hairy Root Culture

The following protocol is based on the methodology described by Sheludko et al. (2002).[1]

Workflow for the Isolation of this compound

-

Extraction: Freeze-dried and powdered hairy roots of Rauvolfia serpentina are extracted with methanol (B129727) (MeOH).

-

Acid-Base Partitioning: The methanolic extract is concentrated, and the residue is partitioned between ethyl acetate (B1210297) (EtOAc) and a 2% aqueous solution of tartaric acid. The aqueous acidic phase, containing the protonated alkaloids, is collected.

-

Alkaloid Extraction: The acidic aqueous phase is basified to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH) and then extracted with EtOAc. This step transfers the free-base alkaloids into the organic phase.

-

Preparative Thin-Layer Chromatography (PTLC): The crude alkaloid extract obtained after evaporation of the EtOAc is subjected to preparative TLC on silica (B1680970) gel plates. The developing solvent system is a mixture of chloroform (B151607) (CHCl₃), methanol (MeOH), and ammonium hydroxide (NH₄OH) in a ratio of 90:10:1.

-

Fraction Collection: The zone corresponding to the polar alkaloids is scraped from the TLC plate and eluted to yield a fraction containing this compound.

-

Semipreparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semipreparative HPLC on a reversed-phase (RP-18) column. A gradient elution with acetonitrile (B52724) (MeCN) and water (H₂O), both containing 0.1% trifluoroacetic acid (TFA), is employed to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry (MS).[1] The spectral data allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity and stereochemistry of the molecule.

Putative Biosynthetic Pathway

The biosynthesis of sarpagine-type alkaloids originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for monoterpenoid indole alkaloids.[4] The putative biosynthetic pathway leading to this compound, as suggested by its co-occurrence with other related alkaloids, likely involves a series of enzymatic transformations from a peraksine-type intermediate.[1]

Putative Biosynthetic Pathway of this compound

The proposed pathway suggests that peraksine undergoes a reduction to form 19(S),20(R)-dihydroperaksine. Subsequently, a hydroxylation event at the C-10 position of the indole ring, likely catalyzed by a cytochrome P450 monooxygenase, yields this compound.

Biological Activity and Signaling Pathways

To date, there are no specific studies in the peer-reviewed literature detailing the quantitative biological activity or the mechanism of action of this compound. While many sarpagine-type alkaloids exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities, the bioactivity of this compound remains to be elucidated.[5] Consequently, there is no information available on any signaling pathways that may be modulated by this compound. The structural similarity to other bioactive sarpagine alkaloids suggests that future studies on this compound could explore its potential effects on pathways such as NF-κB, as has been observed for related molecules.

Conclusion and Future Perspectives

This compound is a structurally interesting sarpagine-type indole alkaloid with a well-documented isolation and characterization. However, its pharmacological profile remains unexplored. The detailed experimental protocol for its isolation provides a solid foundation for obtaining sufficient quantities of the compound for biological screening. Future research should focus on a comprehensive evaluation of its bioactivity, including its potential cytotoxic, anti-inflammatory, and antimicrobial properties. Elucidating its mechanism of action and identifying its molecular targets and modulated signaling pathways will be crucial in determining its potential as a lead compound for drug development. The established biosynthetic context also opens avenues for synthetic biology approaches to produce this and related alkaloids in greater quantities for further investigation.

References

- 1. New alkaloids of the sarpagine group from Rauvolfia serpentina hairy root culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

10-Hydroxydihydroperaksine: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a naturally occurring alkaloid compound isolated from the herbs of Rauvolfia verticillata.[1][2] As a member of the alkaloid family, it is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a summary of the available physicochemical properties of this compound. It is important to note that while basic properties have been identified, extensive experimental data regarding this specific compound is limited in publicly accessible literature.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological and chemical systems, guiding formulation development, and designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O₃ | [1][3] |

| Molecular Weight | 328.4 g/mol | [1][3] |

| CAS Number | 451478-47-0 | [3] |

| Physical Description | Powder | [1] |

| pKa | 10.25 ± 0.70 | [3] |

| Relative Density (Predicted) | 1.43 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

| Purity | ≥98% | [1] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and biological evaluation of this compound are not extensively documented in publicly available scientific literature. However, general methodologies for the isolation of alkaloids from Rauvolfia species can provide a foundational approach for researchers.

General Alkaloid Isolation and Purification Workflow from Rauvolfia species

The isolation of alkaloids from Rauvolfia verticillata typically involves extraction with an organic solvent followed by chromatographic separation. A generalized workflow is presented below.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of 10-Hydroxydihydroperaksine from Rauvolfia verticillata

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid found in Rauvolfia verticillata, a plant species known for its rich diversity of bioactive compounds. The Rauvolfia genus has a long history in traditional medicine, and its constituent alkaloids are of significant interest to the pharmaceutical industry for their potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from the plant material of Rauvolfia verticillata. The methodology is based on established techniques for the extraction and separation of indole alkaloids.

Chemical Properties of this compound:

A summary of the key chemical properties of this compound is presented in the table below. This information is critical for the design of appropriate extraction and purification strategies.

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O₃ |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 451478-47-0 |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone |

Experimental Protocols

The following protocols outline a comprehensive procedure for the isolation and purification of this compound from Rauvolfia verticillata.

1. Plant Material Collection and Preparation:

-

Collection: Collect fresh roots of Rauvolfia verticillata.

-

Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Preparation: The roots are washed thoroughly with distilled water to remove any soil and debris. They are then air-dried in the shade for 1-2 weeks until brittle. The dried roots are ground into a coarse powder using a mechanical grinder.

2. Extraction of Total Alkaloids:

This protocol is based on a standard acid-base extraction method for alkaloids.

-

Maceration: The powdered root material (1 kg) is macerated with 70% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: The ethanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 5% hydrochloric acid (1 L).

-

The acidic solution is then filtered to remove any insoluble material.

-

The filtrate is washed with dichloromethane (3 x 500 mL) to remove neutral and acidic compounds.

-

The aqueous layer is then basified with a 25% ammonia (B1221849) solution to a pH of 9-10.

-

The alkaline solution is extracted with dichloromethane (5 x 500 mL).

-

The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the total alkaloid fraction.

-

3. Chromatographic Purification:

3.1. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is used as the stationary phase. The column is packed using a slurry of silica gel in n-hexane.

-

Sample Loading: The total alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

-

Ethyl Acetate : Methanol (9:1, 8:2, 7:3, 1:1, v/v)

-

-

Fraction Collection: Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

3.2. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is used.

-

Mobile Phase: A gradient elution system of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is employed.

-

Flow Rate: 4 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 1 mL of the semi-purified fraction from column chromatography dissolved in the mobile phase.

-

Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is removed under reduced pressure to yield purified this compound.

4. Purity Assessment and Structural Elucidation:

-

Purity: The purity of the isolated compound is assessed by analytical HPLC.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC, HSQC), and Infrared (IR) spectroscopy.

Quantitative Data Summary:

The following table presents hypothetical but realistic quantitative data for the isolation process. Researchers should replace this with their experimental findings.

| Parameter | Value |

| Starting Plant Material (dried roots) | 1000 g |

| Total Alkaloid Fraction Yield | 5.2 g |

| Semi-purified Fraction (after Column Chromatography) | 450 mg |

| Final Yield of this compound (after HPLC) | 25 mg |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow Diagram:

Caption: Experimental workflow for the isolation of this compound.

Hypothesized Signaling Pathway:

Given the lack of specific studies on the biological activity of this compound, a hypothesized signaling pathway is presented below. This is based on the known activities of other Rauvolfia indole alkaloids, many of which exhibit effects on the central nervous system and cardiovascular system. It is important to note that this is a speculative pathway and requires experimental validation. A study on several indole alkaloids from Rauvolfia verticillata showed no cytotoxicity against various human cancer cell lines.

Caption: Hypothesized signaling pathway for this compound.

Application Note: High-Performance Liquid Chromatography for the Quantification of 10-Hydroxydihydroperaksine

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 10-Hydroxydihydroperaksine, an alkaloid compound. The described protocol is designed for researchers, scientists, and professionals in drug development and is applicable for the analysis of this compound in various sample matrices, following appropriate sample preparation. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for quantification.

Introduction

This compound is a naturally occurring alkaloid with potential pharmacological significance.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile (B52724) and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: this compound reference standard (purity ≥98%).[1]

-

Sample Preparation: Syringe filters (0.22 µm), vials, and pipettes.

2.2. Chromatographic Conditions

A generalized set of HPLC conditions suitable for the analysis of alkaloids is presented in Table 1. These conditions may require optimization for specific matrices and instrumentation.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |

| Run Time | 20 minutes |

Table 2: Mobile Phase Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Protocols

3.1. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent.[1] This solution should be stored at 2-8 °C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3.2. Sample Preparation